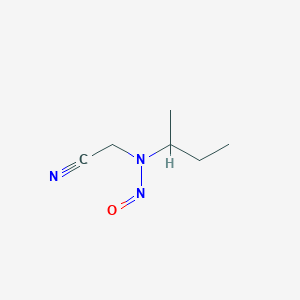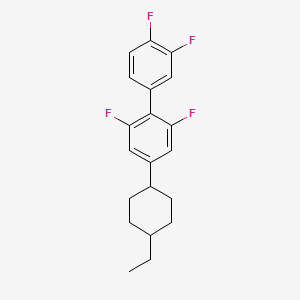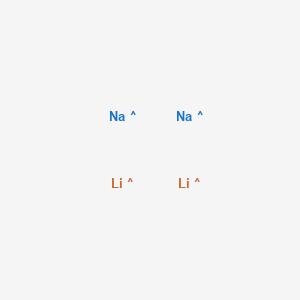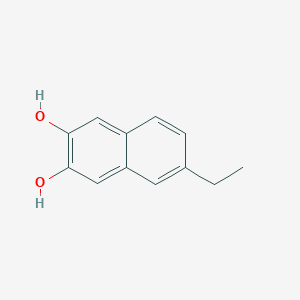
Trimethyl(2-methylcycloprop-1-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-methylcycloprop-1-en-1-yl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylcycloprop-1-en-1-yl group. This compound is notable for its unique structure, which combines the properties of both silicon and cyclopropene, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylcycloprop-1-en-1-yl)silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylcyclopropene with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the catalyst used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the production of a high-quality product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2-methylcycloprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes or siloxanes using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl(2-methylcycloprop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-methylcycloprop-1-en-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive silicon atom and the strained cyclopropene ring. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent. The cyclopropene ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but lacks the cyclopropene ring, making it less reactive in certain types of reactions.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Uniqueness: this compound is unique due to the presence of the strained cyclopropene ring, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to other silanes.
Propiedades
Número CAS |
126361-33-9 |
|---|---|
Fórmula molecular |
C7H14Si |
Peso molecular |
126.27 g/mol |
Nombre IUPAC |
trimethyl-(2-methylcyclopropen-1-yl)silane |
InChI |
InChI=1S/C7H14Si/c1-6-5-7(6)8(2,3)4/h5H2,1-4H3 |
Clave InChI |
GSKNFCINWXDJBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)













